2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide
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Overview
Description
2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a dimethoxyphenyl group, and a dimethylamino propyl chain. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions. The resulting quinoline intermediate is then functionalized with a 2,4-dimethoxyphenyl group through a Friedel-Crafts acylation reaction. Finally, the carboxamide group is introduced by reacting the intermediate with 3-(dimethylamino)propylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted dimethoxyphenyl derivatives.
Scientific Research Applications
2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the dimethoxyphenyl group can interact with various enzymes, inhibiting their activity and affecting cellular processes. The dimethylamino propyl chain enhances the compound’s solubility and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
- 3-(2,4-dimethoxyphenyl)propionic acid
- 2-(3,4-dimethoxyphenyl)acetaldehyde
Uniqueness
Compared to similar compounds, 2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-26(2)13-7-12-24-23(27)19-15-21(25-20-9-6-5-8-17(19)20)18-11-10-16(28-3)14-22(18)29-4/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,27) |
InChI Key |
MXSRLBCFUPOCEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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